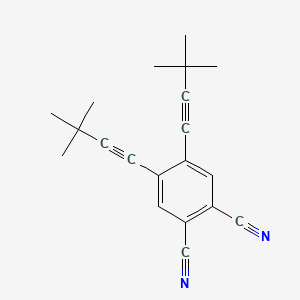![molecular formula C25H25NO2 B12566470 (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] CAS No. 328946-01-6](/img/structure/B12566470.png)
(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]: is an organic compound that features a pyridine ring substituted at the 2 and 6 positions with bis(2,4,6-trimethylphenyl)methanone groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the trimethylphenyl rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethylphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new ligands for catalysis and coordination chemistry.
Biology: In biological research, it can be used to study the interactions of aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
作用機序
The mechanism by which (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] exerts its effects depends on its specific application. In catalysis, the compound can act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting their structure and function.
類似化合物との比較
- (Pyridine-2,6-diyl)bis[(phenyl)methanone]
- (Pyridine-2,6-diyl)bis[(4-methylphenyl)methanone]
- (Pyridine-2,6-diyl)bis[(2,4-dimethylphenyl)methanone]
Uniqueness: Compared to its analogs, (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] features additional methyl groups on the phenyl rings, which can influence its steric and electronic properties. These modifications can enhance its solubility, stability, and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
328946-01-6 |
|---|---|
分子式 |
C25H25NO2 |
分子量 |
371.5 g/mol |
IUPAC名 |
[6-(2,4,6-trimethylbenzoyl)pyridin-2-yl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C25H25NO2/c1-14-10-16(3)22(17(4)11-14)24(27)20-8-7-9-21(26-20)25(28)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |
InChIキー |
GBYRVTGKNCCGPS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=NC(=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
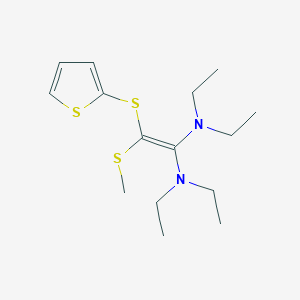
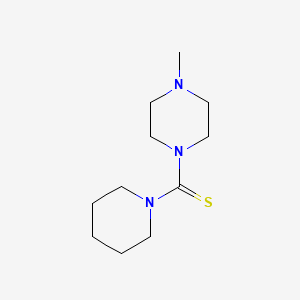

![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
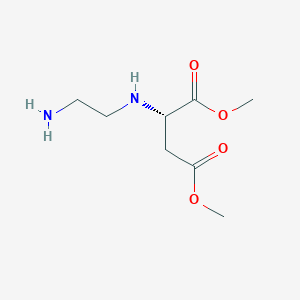
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)
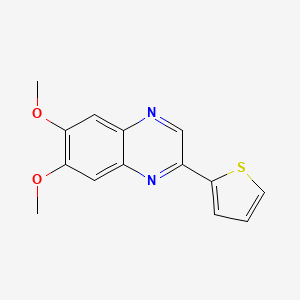

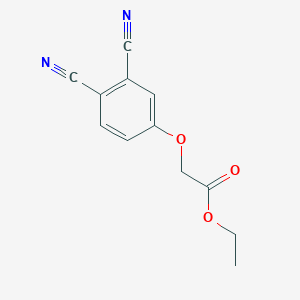
![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)

![2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)
